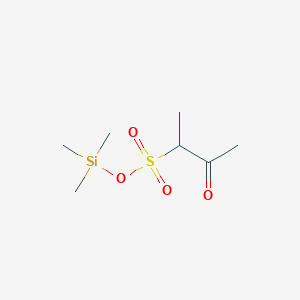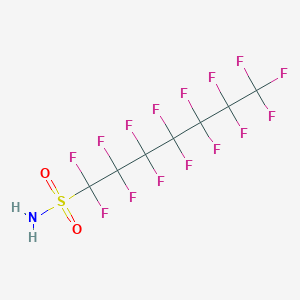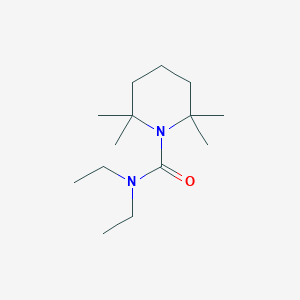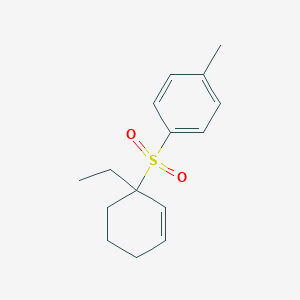
1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene is an organic compound that features a cyclohexene ring, a sulfonyl group, and a methyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene typically involves the following steps:
Formation of the Cyclohexene Ring: Starting from a suitable cyclohexane derivative, the cyclohexene ring can be formed through dehydrogenation reactions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Ethyl Group: The ethyl group can be added through alkylation reactions using ethyl halides.
Formation of the Methylbenzene Ring: The methylbenzene ring can be synthesized through Friedel-Crafts alkylation of benzene using methyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-ethylbenzene: Similar structure with an ethyl group instead of a methyl group on the benzene ring.
1-(1-Methylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene: Similar structure with a methyl group instead of an ethyl group on the cyclohexene ring.
Uniqueness
1-(1-Ethylcyclohex-2-ene-1-sulfonyl)-4-methylbenzene is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties.
Properties
CAS No. |
89002-91-5 |
|---|---|
Molecular Formula |
C15H20O2S |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-(1-ethylcyclohex-2-en-1-yl)sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C15H20O2S/c1-3-15(11-5-4-6-12-15)18(16,17)14-9-7-13(2)8-10-14/h5,7-11H,3-4,6,12H2,1-2H3 |
InChI Key |
UCIHHACXZZFEIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC=C1)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



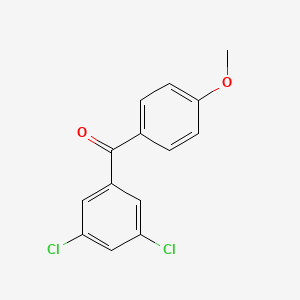
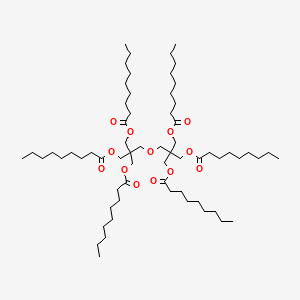
![2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14147310.png)
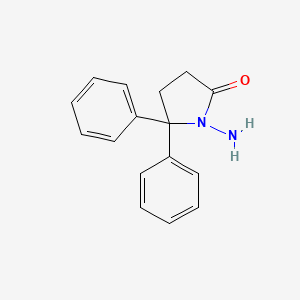
![2-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}propanamide](/img/structure/B14147319.png)
![4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]-](/img/structure/B14147324.png)
![N-(4-bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14147330.png)
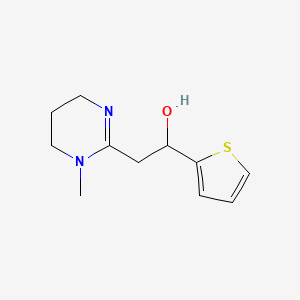
![4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-1,3,2-dioxaborolane](/img/structure/B14147335.png)
